2-Propylpent-2-enoic acid

説明

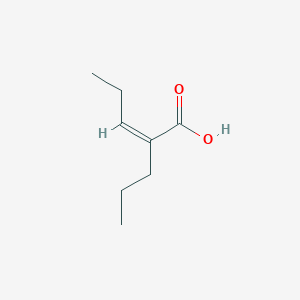

Structure

3D Structure

特性

CAS番号 |

60218-41-9 |

|---|---|

分子式 |

C8H14O2 |

分子量 |

142.20 g/mol |

IUPAC名 |

(Z)-2-propylpent-2-enoic acid |

InChI |

InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h5H,3-4,6H2,1-2H3,(H,9,10)/b7-5- |

InChIキー |

ZKNJEOBYOLUGKJ-ALCCZGGFSA-N |

SMILES |

CCCC(=CCC)C(=O)O |

異性体SMILES |

CCC/C(=C/CC)/C(=O)O |

正規SMILES |

CCCC(=CCC)C(=O)O |

外観 |

Assay:≥98%A crystalline solid |

物理的記述 |

Solid |

ピクトグラム |

Acute Toxic |

関連するCAS |

69827-64-1 (hydrochloride salt) |

同義語 |

(E)-2-ene valproic acid 2-envalproic acid 2-enVPA 2-n-propylpent-2-enoic acid 2-propyl-2-pentenoic acid 2-propyl-2-pentenoic acid, (E)-isomer 2-propyl-2-pentenoic acid, (Z)-isomer 2-propyl-2-pentenoic acid, sodium salt delta2,3 VPE delta2-valproic acid E-delta(2)-valproic acid trans-2-en-valproate trans-2-en-VPA trans-2-ene-valproic acid |

製品の起源 |

United States |

Foundational & Exploratory

Technical Monograph: (E)-2-Propylpent-2-enoic Acid

Structural Elucidation, Synthetic Pathways, and Pharmacological Profile

Part 1: Executive Technical Summary

(E)-2-Propylpent-2-enoic acid (CAS: 33786-47-9), widely designated as trans-2-ene-valproic acid (trans-2-ene-VPA), represents a critical bioactive metabolite of the antiepileptic drug Valproic Acid (VPA). Unlike the hepatotoxic 4-ene-VPA metabolite, the 2-ene isomer retains significant anticonvulsant potency—approximately 60–90% of the parent compound—while exhibiting a distinct safety profile.

This guide delineates the structural rigidity introduced by the

Part 2: Structural Constitution & Stereochemistry

Chemical Identity

The molecule is an

| Property | Specification |

| IUPAC Name | (E)-2-propylpent-2-enoic acid |

| Common Synonyms | trans-2-en-VPA; (E)- |

| Molecular Formula | |

| Molecular Weight | 142.20 g/mol |

| Stereochemistry | (E)-configuration (Cahn-Ingold-Prelog) |

| pKa | ~4.6 (Acidic due to conjugation) |

| Appearance | Crystalline solid / Low-melting solid |

Stereochemical Logic (CIP Priority)

To validate the (E) designation, we apply Cahn-Ingold-Prelog priority rules to the alkene carbons:

-

C2 Position: The Carboxyl group (-COOH) has higher priority than the Propyl group (

). -

C3 Position: The Ethyl group (

) has higher priority than the Hydrogen atom (-H). -

Configuration: In the (E)-isomer, the high-priority groups (-COOH and -Ethyl) are on opposite sides of the double bond (Entgegen).

Structural Visualization

The following diagram illustrates the connectivity and the specific (E)-geometry required for receptor binding.

Caption: Node-based topology of (E)-2-propylpent-2-enoic acid showing the trans-relationship between the carboxylic acid and the ethyl chain.

Part 3: Synthetic Methodology (Protocol)

Objective: Selective synthesis of (E)-2-propylpent-2-enoic acid via dehydrohalogenation.

Principle: The introduction of a bromine atom at the

Reagents & Materials

-

Valproic Acid (99%)

-

Phosphorus Tribromide (

) -

Bromine (

) -

Potassium tert-butoxide (KOtBu)

-

Solvents: Dichloromethane (DCM), THF (anhydrous)

Step-by-Step Workflow

-

-Bromination (Hell-Volhard-Zelinsky variant):

-

Charge a flame-dried flask with Valproic Acid (1.0 eq).

-

Add catalytic

(0.1 eq) followed by slow addition of -

Heat to 50°C for 2 hours to drive the reaction to completion.

-

Checkpoint: Monitor via TLC (disappearance of starting material).

-

Result: 2-Bromo-2-propylpentanoic acid.

-

-

Dehydrobromination (Elimination):

-

Dissolve the crude

-bromo acid in anhydrous THF. -

Add Potassium tert-butoxide (2.5 eq) slowly at 0°C to prevent polymerization.

-

Reflux the mixture for 4–6 hours. The bulky base favors the formation of the conjugated alkene (Zaitsev product).

-

-

Work-up & Isolation:

-

Acidify the reaction mixture with 1N HCl to pH 2.

-

Extract with Ethyl Acetate (

). -

Wash organic layer with brine, dry over

.

-

-

Purification (Isomer Separation):

-

The crude product is a mixture of (E) and (Z) isomers (typically >90% E).

-

Recrystallize from cold hexane or pentane. The (E)-isomer crystallizes more readily due to better packing symmetry.

-

Validation: Confirm purity via HPLC (C18 column, MeOH/Water gradient).

-

Part 4: Analytical Characterization

To ensure the integrity of the synthesized or isolated compound, the following spectral signatures must be verified.

Nuclear Magnetic Resonance ( -NMR)

The diagnostic signal is the olefinic proton at C3.

| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |

| -CH= (C3) | 6.7 – 6.9 | Triplet ( | Deshielded by conjugation and |

| Propyl | 2.2 – 2.4 | Multiplet | Allylic protons on the C2-propyl chain. |

| Ethyl | 2.1 – 2.3 | Quintet/Multiplet | Allylic protons on the C3-ethyl chain. |

| Methyls ( | 0.9 – 1.0 | Triplet | Terminal methyl groups. |

Expert Insight: In the (Z)-isomer, the olefinic proton often shifts slightly upfield (shielded by the steric crowding of the cis-carboxyl group), providing a method to quantify isomeric purity.

Part 5: Biological Context & Metabolism

Metabolic Pathway

(E)-2-ene-VPA is not just a drug candidate; it is a natural metabolic product of VPA mitochondrial

Caption: VPA metabolism showing the divergence between the stable mitochondrial 2-ene pathway and the toxic microsomal 4-ene pathway.

Pharmacological Significance[3]

-

Anticonvulsant Activity: The (E)-2-ene metabolite crosses the blood-brain barrier and exerts anticonvulsant effects comparable to VPA.

-

Teratogenicity: While VPA is a potent teratogen (neural tube defects), the (E)-2-ene analog has shown reduced teratogenic potential in specific rodent models, likely due to its inability to form the reactive epoxide intermediates that 4-ene-VPA forms.

-

HDAC Inhibition: Like the parent compound, (E)-2-ene-VPA inhibits Class I Histone Deacetylases, which is relevant for its potential use in oncology and spinal muscular atrophy (SMA) research.

References

-

Löscher, W., et al. (1991). Trans-2-en-valproate: Reevaluation of its anticonvulsant efficacy in standardized seizure models in mice, rats and dogs. Epilepsy Research.

-

Rettenmeier, A. W., et al. (1987). Quantitative metabolic profiling of valproic acid in humans using automated gas chromatography/mass spectrometry. Drug Metabolism and Disposition.[1][2]

-

Nau, H., et al. (1991). Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and pharmacodynamics. Pharmacology & Toxicology.

-

PubChem Database. (2025).[3] Compound Summary for CID 6437068: (E)-2-propylpent-2-enoic acid.[3][4][5] National Center for Biotechnology Information. [3]

-

Bialer, M. (2012). Chemical properties of antiepileptic drugs (AEDs). In: Antiepileptic Drugs, 5th Edition.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-propyl-2-pentenoic acid, (E)- | C8H14O2 | CID 6437068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4965401A - Process for the preparation of 2-propyl-2-pentenoic acid and its esters - Google Patents [patents.google.com]

- 5. EP0293752A2 - Process for preparing E-2-propyl-2-pentenoic acid and its physiologically compatible salts - Google Patents [patents.google.com]

Technical Guide: 2-Propylpent-2-enoic Acid (2-ene-VPA) as a Histone Deacetylase Inhibitor

This guide provides an in-depth technical analysis of 2-Propylpent-2-enoic acid (commonly known as 2-ene-VPA or

Executive Summary: The Molecule and the Mechanism

This compound is an

-

Chemical Identity: 2-propyl-2-pentenoic acid (IUPAC).

-

Pharmacological Class: Short-chain fatty acid derivative; HDAC Inhibitor (Weak/Selective).

-

Key Differentiator: Unlike VPA, 2-ene-VPA is widely cited as non-teratogenic , a property that has driven research into its use as a safer alternative for neuroprotection and cancer therapy, despite its lower potency in chromatin remodeling.

Structural Pharmacodynamics

The introduction of a double bond at the C2–C3 position (

| Feature | Valproic Acid (VPA) | This compound (2-ene-VPA) |

| Structure | Saturated, flexible alkyl chains | Rigidified by |

| HDAC Inhibition (Cell-Free) | IC | IC |

| Cellular Acetylation | High (H3/H4 Hyperacetylation) | Low / Negligible (in most cell lines) |

| Teratogenicity | High (Neural Tube Defects) | Low / Absent |

| Primary Utility | Antiepileptic, Mood Stabilizer, Anticancer | Anticonvulsant, potential non-toxic HDACi |

Mechanism of Action: HDAC Inhibition Profile[1][2][3][4][5][6][7][8][9][10]

The Zinc-Binding Interaction

Like VPA, 2-ene-VPA functions by occupying the acetate release channel of the HDAC enzyme. The carboxylic acid moiety acts as a zinc-binding group (ZBG) at the bottom of the catalytic pocket, chelating the Zn

However, the Structure-Activity Relationship (SAR) reveals a critical limitation. The rigidity introduced by the double bond in 2-ene-VPA prevents the optimal "induced fit" required for potent inhibition of Class I HDACs (specifically HDAC1 and HDAC2).

Pathway Visualization

The following diagram illustrates the metabolic generation of 2-ene-VPA and its divergent downstream effects compared to VPA.

Caption: Comparative pathway of VPA and its metabolite 2-ene-VPA, highlighting the divergence in HDAC inhibitory potency and downstream cellular effects.

Experimental Protocols: Validating 2-ene-VPA Activity

To study 2-ene-VPA, researchers must distinguish between enzymatic inhibition (which it performs) and cellular hyperacetylation (which it often fails to induce). The following protocols are designed to validate this specific dichotomy.

Protocol A: Preparation of 2-ene-VPA Stock

-

Reagent: 2-Propyl-2-pentenoic acid (CAS: 60218-41-9).

-

Solubility: Hydrophobic. Poorly soluble in water; soluble in ethanol, DMSO, or 0.1N NaOH.

-

Standard Stock: 1 M solution in DMSO or PBS (adjusted to pH 7.4).

-

Weigh the liquid/solid accurately.

-

Dissolve in a minimal volume of DMSO.

-

Dilute with PBS. Note: If using the free acid, neutralize with equimolar NaOH to form the sodium salt for cell culture stability.

-

Protocol B: Comparative Histone Acetylation Assay (Western Blot)

This protocol validates whether 2-ene-VPA is acting as an HDAC inhibitor in your specific cell line (e.g., HeLa, HEK293, or Neuroblastoma cells).

-

Seeding: Plate cells at

cells/well in 6-well plates. Allow 24h adhesion. -

Treatment Groups:

-

Negative Control: Vehicle (DMSO/PBS).

-

Positive Control: VPA (Sodium Valproate) @ 2.0 mM.

-

Experimental: 2-ene-VPA @ 1.0 mM, 2.0 mM, and 5.0 mM.

-

-

Incubation: Treat cells for 24 hours . (Shorter exposures <6h are often insufficient for VPA-class inhibitors).

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease Inhibitors AND Phosphatase Inhibitors .

-

Critical Step: You do not strictly need to add HDAC inhibitors (like TSA) to the lysis buffer if you process immediately on ice, but it is "Best Practice" to prevent deacetylation post-lysis.

-

-

Immunoblotting:

-

Primary Antibody: Anti-Acetyl-Histone H3 (Lys9/Lys14) or Anti-Acetyl-Histone H4.

-

Loading Control: Anti-Total H3 or Anti-GAPDH.

-

-

Readout:

-

VPA: Expect intense bands for Acetyl-H3 (3–5x fold increase).

-

2-ene-VPA: Expect weak or baseline bands. If significant acetylation is observed, verify the purity of the 2-ene-VPA to ensure it has not isomerized or been contaminated with VPA.

-

Expert Insight: The Teratogenicity Paradox

A critical aspect of researching 2-ene-VPA is understanding why it is non-teratogenic.

The Hypothesis: Teratogenicity in VPA therapy (e.g., spina bifida) is strongly linked to the inhibition of HDACs during embryonic development, which disrupts the expression of developmental genes (e.g., Hoxa1).

The Evidence:

-

Enzyme vs. Cell: In cell-free lysates, 2-ene-VPA inhibits HDACs (IC

2.8 mM). However, in whole embryos or intact cells, it fails to induce significant histone hyperacetylation. -

Transport/Metabolism: It is hypothesized that 2-ene-VPA either does not accumulate in the nucleus at sufficient concentrations or is rapidly cleared, preventing the sustained HDAC inhibition necessary to disrupt embryogenesis.

-

Therapeutic Implication: This makes 2-ene-VPA a "cleaner" anticonvulsant candidate, but a poor candidate if the goal is purely epigenetic cancer therapy (which requires potent HDAC inhibition).

References

-

Göttlicher, M., et al. (2001).[1] Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells.[1] The EMBO Journal. Link

-

Eyal, S., et al. (2005). Histone deacetylases inhibition and tumor cells cytotoxicity by CNS-active VPA constitutional isomers and derivatives.[2] Biochemical Pharmacology. Link

-

Phiel, C. J., et al. (2001).[3][1] Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen.[4] Journal of Biological Chemistry. Link

-

Nau, H., et al. (1991). Valproic acid-induced neural tube defects in mouse and human: aspects of chirality, alternative drug development, pharmacokinetics and metabolism. Pharmacology & Toxicology. Link

-

Gurvich, N., et al. (2004). Histone deacetylase is a target of valproic acid-mediated cellular differentiation.[5][1] Cancer Research. Link

Sources

- 1. The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone deacetylases inhibition and tumor cells cytotoxicity by CNS-active VPA constitutional isomers and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Valproic Acid Is a Novel Activator of AMP-Activated Protein Kinase and Decreases Liver Mass, Hepatic Fat Accumulation, and Serum Glucose in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Protein Binding Characteristics of 2-Propylpent-2-enoic Acid (Valproic Acid)

Abstract

2-Propylpent-2-enoic acid, commonly known as valproic acid (VPA), is a cornerstone therapeutic agent for epilepsy, bipolar disorder, and migraine prophylaxis.[1][2][3] Its clinical efficacy and safety profile are intrinsically linked to its extensive but complex interactions with plasma proteins. This guide provides a detailed examination of the protein binding characteristics of VPA, synthesizing fundamental principles with field-proven experimental methodologies. We will explore the primary binding interactions, the multitude of factors that modulate these interactions, and the profound clinical implications of variability in binding. Furthermore, this document serves as a practical resource by providing detailed, step-by-step protocols for the core analytical techniques used to characterize these binding events, including Equilibrium Dialysis, Ultrafiltration, and Surface Plasmon Resonance.

Core Principles of Valproic Acid-Protein Interaction

The journey of a drug through the body is critically governed by its interaction with plasma proteins. For VPA, this interaction is a defining feature of its pharmacokinetic profile. Only the unbound, or "free," fraction of the drug is pharmacologically active, capable of crossing biological membranes like the blood-brain barrier to exert its therapeutic effects.[4][5]

Primary Binding Partner: Human Serum Albumin (HSA)

VPA is highly bound to plasma proteins, with the primary binding partner being human serum albumin (HSA).[1][2][4][6][7] In a therapeutic setting, approximately 80-95% of the total VPA in the bloodstream is bound to albumin.[1][2][3][7]

Saturable, Concentration-Dependent Binding

A crucial characteristic of VPA's interaction with HSA is that it is both saturable and concentration-dependent.[1][2][7] This means that as the total concentration of VPA in the plasma increases, the available binding sites on albumin become occupied. Consequently, a smaller proportion of the drug can be bound, leading to a disproportionate increase in the pharmacologically active free fraction.[4][5] This non-linear relationship is a key factor in the pharmacokinetic variability of VPA.[7]

-

At lower therapeutic concentrations (~40 mcg/mL), the free fraction is approximately 10%.[4]

-

At higher concentrations (~130-145 mcg/mL), the free fraction can increase to 18.5% or even over 20%.[4][5]

Studies have indicated that VPA binds to at least two different groups of sites on the albumin molecule, each with distinct association constants, further contributing to the complexity of the interaction.[4][6][8]

Factors Modulating Valproic Acid Protein Binding

The dynamic equilibrium between bound and unbound VPA is not static; it is influenced by a host of physiological, pathological, and pharmacological factors. Understanding these modulators is essential for predicting and managing the therapeutic response to VPA.

Albumin Concentration

Conditions that lead to hypoalbuminemia, such as advanced age, liver disease, and renal impairment, directly reduce the number of available binding sites for VPA.[1][4][6][8] This results in a significantly higher free fraction of the drug, which can increase the risk of toxicity even when total VPA concentrations appear to be within the therapeutic range.[4][5]

Displacement by Endogenous and Exogenous Substances

Competition for binding sites on albumin is a major source of interaction.

-

Drug-Drug Interactions: Co-administration of other drugs that are also highly protein-bound can displace VPA, increasing its free concentration. Notable examples include aspirin (salicylates) and phenylbutazone.[1][4][6][9] Conversely, VPA can displace other drugs, such as phenytoin and warfarin, necessitating careful monitoring when these agents are used concurrently.[4][9]

-

Endogenous Competitors: Naturally occurring substances in the body can also compete with VPA for albumin binding. Elevated levels of free fatty acids and bilirubin have been shown to increase the free fraction of VPA.[6][9][10][11]

Pathophysiological Conditions

-

Renal Impairment: Patients with renal disease often exhibit a higher free fraction of VPA, not only due to potential hypoalbuminemia but also because of the accumulation of endogenous substances that compete for protein binding sites.[4][8]

-

Hepatic Disease: Liver dysfunction can decrease the synthesis of albumin, leading to fewer binding sites and an elevated free VPA fraction.[2][4][6]

Clinical and Pharmacokinetic Significance

The variability in VPA protein binding has direct and significant clinical consequences.

-

Non-Linear Pharmacokinetics: The saturable binding is a primary reason VPA does not follow simple linear pharmacokinetics, where a change in dose leads to a proportional change in plasma concentration.[7] This makes dose adjustments less predictable based on total drug levels alone.

-

Therapeutic Drug Monitoring (TDM): For the reasons outlined above, monitoring the total VPA concentration can be misleading.[4][5] In patient populations with altered protein binding (e.g., the elderly, those with renal or hepatic disease, or patients on multiple medications), measuring the free VPA concentration provides a much more accurate index of pharmacological activity and toxicity risk.[4][12][13]

-

Risk of Toxicity: An unanticipated increase in the free fraction of VPA can lead to adverse effects, such as hyperammonemia, thrombocytopenia, or CNS toxicity, even if the total drug level remains within the accepted therapeutic window.[4][13]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to VPA protein binding, compiled from various studies.

| Parameter | Value | Conditions / Comments | Source(s) |

| Typical % Bound | 80 - 95% | In normal human plasma at therapeutic concentrations. | [1][2][7] |

| Free Fraction (fu) | ~10% | At total VPA concentration of 40 mcg/mL. | [4] |

| Free Fraction (fu) | ~18.5% | At total VPA concentration of 130 mcg/mL. | [4] |

| Free Fraction (fu) | >20% | At total VPA concentration of 145 mcg/mL. | [4][5] |

| HSA Binding Sites | Two classes of sites identified. | n1 ≈ 1.5-2 (high affinity), n2 ≈ 5-6.8 (low affinity). | [6][8] |

| Association Constants | K1 ≈ 40-56 x 10³ M⁻¹, K2 ≈ 0.39-0.75 x 10³ M⁻¹ | Represents high and low-affinity binding sites on HSA. | [6][8] |

Experimental Methodologies for Characterizing Protein Binding

Accurate characterization of drug-protein binding is fundamental to drug discovery and development. Several robust methods are employed, each with distinct principles and operational considerations.[14][15][16]

Equilibrium Dialysis (ED)

Principle: Considered a "gold standard" technique, equilibrium dialysis measures the unbound drug concentration after a drug-protein solution and a protein-free buffer solution have reached equilibrium across a semipermeable membrane.[16] The membrane's molecular weight cutoff allows the small drug molecules to pass through but retains the larger protein, ensuring that at equilibrium, the drug concentration in the buffer chamber is equal to the free drug concentration in the protein chamber.[17][18]

This protocol is adapted for a commercial plate-based RED device, which offers high throughput.[19]

-

Preparation:

-

Prepare dialysis buffer (e.g., isotonic phosphate-buffered saline, PBS, pH 7.4).[19][20]

-

Prepare human plasma spiked with VPA at the desired final concentration (e.g., 10 µM). A small volume of a concentrated stock solution in DMSO is typically used, ensuring the final DMSO concentration is minimal (<0.5%).[19]

-

-

Device Loading:

-

Incubation:

-

Sampling:

-

After incubation, carefully remove an aliquot (e.g., 50-100 µL) from the buffer chamber.

-

Remove an equal aliquot from the plasma chamber.

-

-

Sample Processing & Analysis:

-

To ensure accurate comparison during analysis (e.g., by LC-MS/MS), matrix-match the samples. Add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.[19]

-

Precipitate the proteins in both samples by adding a sufficient volume (e.g., 3-4x the sample volume) of cold acetonitrile, often containing an internal standard for the analytical assay.

-

Centrifuge the samples to pellet the precipitated protein and analyze the supernatant for VPA concentration using a validated LC-MS/MS method.

-

-

Calculation:

-

Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)

-

Percent Bound = [1 - fu] * 100

-

Caption: Workflow for determining protein binding using Ultrafiltration.

Surface Plasmon Resonance (SPR)

Principle: SPR is a powerful, label-free optical technique that allows for the real-time monitoring of molecular binding events. [21][22][23]In a typical experiment for a small molecule like VPA, the protein (HSA) is immobilized on the surface of a gold sensor chip. [21][24]A solution containing the small molecule (the analyte) is then flowed over the surface. The binding of the analyte to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected and measured in real-time as a response. This allows for the determination of binding kinetics (association and dissociation rates) and affinity. [22][24]

-

Protein Immobilization:

-

Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the chip surface (e.g., using EDC/NHS chemistry).

-

Immobilize a high-purity solution of HSA onto the sensor chip surface to achieve a desired density.

-

Deactivate any remaining active esters on the surface. A reference flow cell is typically prepared in parallel (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index effects.

-

-

Analyte Preparation:

-

Prepare a series of precise dilutions of VPA in a suitable running buffer (e.g., HBS-EP+). The buffer may contain a small percentage of DMSO to aid solubility if needed. [24]3. Binding Analysis:

-

Equilibrate the system by flowing running buffer over both the HSA-immobilized and reference flow cells until a stable baseline is achieved.

-

Inject the lowest concentration of VPA over both flow cells for a set period (association phase), followed by a switch back to running buffer (dissociation phase).

-

After the dissociation phase, a regeneration solution may be injected to remove any remaining bound analyte and prepare the surface for the next cycle.

-

Repeat the injection cycle for each concentration of VPA, typically from lowest to highest. A buffer-only (zero analyte) injection should also be included for double-referencing.

-

-

Data Processing and Analysis:

-

The raw data (sensorgrams) are processed by subtracting the signal from the reference flow cell and then subtracting the signal from the buffer-only injection.

-

The resulting sensorgrams are then fitted to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.

-

Caption: Conceptual workflow for SPR analysis of small molecule-protein interactions.

Conclusion

The protein binding of this compound is a defining element of its pharmacology. Its high-affinity, yet saturable, binding to human serum albumin is the primary determinant of the free drug concentration available to elicit a therapeutic effect. This binding is highly variable and susceptible to modulation by drug concentration, plasma protein levels, and competition from endogenous and exogenous compounds. For the researcher and drug development professional, a thorough understanding of these characteristics is not merely academic; it is fundamental to the design of nonclinical safety studies, the interpretation of pharmacokinetic data, and the prediction of drug-drug interactions. For the clinician, it underscores the critical importance of monitoring free drug levels in vulnerable patient populations to ensure both efficacy and safety. The experimental techniques detailed herein—Equilibrium Dialysis, Ultrafiltration, and Surface Plasmon Resonance—provide the essential tools to rigorously characterize these vital interactions, paving the way for more informed therapeutic strategies.

References

-

Valproate - Wikipedia. (n.d.). Retrieved February 11, 2026, from [Link]

-

What is the protein binding of valproic acid and how do total and free levels differ? (2025, August 21). Retrieved February 11, 2026, from [Link]

-

Gómez-A, F. J., et al. (1998). Plasma protein binding kinetics of valproic acid over a broad dosage range: therapeutic implications. British Journal of Clinical Pharmacology, 45(4), 389-393. Retrieved February 11, 2026, from [Link]

-

Gugler, R., & von Unruh, G. E. (1980). Plasma protein binding of valproic acid in healthy subjects and in patients with renal disease. British Journal of Clinical Pharmacology, 10(5), 441-446. Retrieved February 11, 2026, from [Link]

-

Paixão, P., et al. (2021). Ultrafiltration Method for Plasma Protein Binding Studies and Its Limitations. Molecules, 26(11), 3147. Retrieved February 11, 2026, from [Link]

-

Zhang, Y., et al. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. Retrieved February 11, 2026, from [Link]

-

Levy, R. H., & Koch, K. M. (1982). Drug interactions with valproic acid. Drugs, 24(6), 543-556. Retrieved February 11, 2026, from [Link]

-

Urien, S., et al. (1982). Serum protein binding of valproic acid in healthy subjects and in patients with liver disease. International Journal of Clinical Pharmacology, Therapy, and Toxicology, 20(3), 126-131. Retrieved February 11, 2026, from [Link]

-

Biacore SPR for small-molecule discovery. (n.d.). Cytiva. Retrieved February 11, 2026, from [Link]

-

Cramer, J. A., & Mattson, R. H. (1979). Valproic acid binding to human serum albumin and determination of free fraction in the presence of anticonvulsants and free fatty acids. Epilepsia, 20(1), 85-90. Retrieved February 11, 2026, from [Link]

-

Zhang, Y., et al. (2023). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. Retrieved February 11, 2026, from [Link]

-

Paixão, P., et al. (2021). Ultrafiltration Method for Plasma Protein Binding Studies and Its Limitations [PDF]. Molecules, 26(11), 3147. Retrieved February 11, 2026, from [Link]

-

Bauer, L. A. (2008). Chapter 12. Valproic Acid. In Applied Clinical Pharmacokinetics, 2e. AccessPharmacy. Retrieved February 11, 2026, from [Link]

-

Patsalos, P. N., & Froscher, W. (1979). Valproic acid: in vitro plasma protein binding and interaction with phenytoin. Therapeutic Drug Monitoring, 1(1), 105-116. Retrieved February 11, 2026, from [Link]

-

Al-Majdoub, Z. M., et al. (2015). A systematic review of population pharmacokinetics of valproic acid. British Journal of Clinical Pharmacology, 80(4), 635-649. Retrieved February 11, 2026, from [Link]

-

Lee, H., et al. (2024). A Sequential Ultrafiltration Method to Enhance the Accuracy and Throughput in Plasma Protein Binding Tests. Pharmaceuticals, 17(2), 249. Retrieved February 11, 2026, from [Link]

-

Protein-Small Molecule Biomolecular Interactions - a Retrospective. (2024, June 20). Reichert Technologies. Retrieved February 11, 2026, from [Link]

-

Pollack, S. J. (2017). Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery. The Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]

-

Whitlam, J. B., & Brown, K. F. (1981). Ultrafiltration in serum protein binding determinations. Journal of Pharmaceutical Sciences, 70(2), 146-150. Retrieved February 11, 2026, from [Link]

-

Protein-Drug Binding: Determination Methods. (n.d.). JoVE. Retrieved February 11, 2026, from [Link]

-

Plasma Protein Binding Assay. (n.d.). BioIVT. Retrieved February 11, 2026, from [Link]

-

Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

-

Determination of Protein-Drug Binding. (n.d.). Pharmacy 180. Retrieved February 11, 2026, from [Link]

-

Striano, P., et al. (2022). The Effect of Plasma Protein Binding on the Therapeutic Monitoring of Antiseizure Medications. Pharmaceutics, 14(11), 2358. Retrieved February 11, 2026, from [Link]

-

Plasma Protein Binding Equilibrium Dialysis for Human, Rat and Mouse Plasma. (2023, March 31). protocols.io. Retrieved February 11, 2026, from [Link]

-

Rocci, M. L., Jr., & Jusko, W. J. (1981). Volume shifts and protein binding estimates using equilibrium dialysis: application to prednisolone binding in humans. Journal of Pharmaceutical Sciences, 70(8), 947-949. Retrieved February 11, 2026, from [Link]

-

Zhang, D., & Wang, X. (2022). Analytical methods for obtaining binding parameters of drug-protein interactions: A review. Analytica Chimica Acta, 1219, 340012. Retrieved February 11, 2026, from [Link]

-

Patsalos, P. N., & Froscher, W. (1979). Valproic Acid: In Vitro Plasma Protein Binding and Interaction with Phenytoin. Therapeutic Drug Monitoring, 1(1), 105-116. Retrieved February 11, 2026, from [Link]

-

Gao, C., et al. (2018). Current Experimental Methods for Characterizing Protein–Protein Interactions. Journal of the American Chemical Society, 140(31), 9727-9742. Retrieved February 11, 2026, from [Link]

-

Yu, H. Y., & Shen, Y. Z. (1999). Displacement effect of valproate on bilirubin-albumin binding in human plasma. Journal of the Formosan Medical Association, 98(3), 201-204. Retrieved February 11, 2026, from [Link]

-

Roberts, J. K., et al. (2017). Valproate Protein Binding Is Highly Variable in ICU Patients and Not Predicted by Total Serum Concentrations: A Case Series and Literature Review. Pharmacotherapy, 37(4), 500-508. Retrieved February 11, 2026, from [Link]

-

Methods for the determination of plasma protein binding. (2024, October 4). AxisPharm. Retrieved February 11, 2026, from [Link]

-

Singh, S. K., et al. (2017). Methodologies for Protein Binding Determination in Anti-infective Agents. In Antimicrobial Drug Discovery. Springer. Retrieved February 11, 2026, from [Link]

-

Pharmacology of Valproate (Sodium Valproic Acid, Depakote); Mechanism of action, Pharmacokinetics. (2024, February 26). YouTube. Retrieved February 11, 2026, from [Link]

Sources

- 1. Valproate - Wikipedia [en.wikipedia.org]

- 2. A systematic review of population pharmacokinetics of valproic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. droracle.ai [droracle.ai]

- 5. Valproic acid: in vitro plasma protein binding and interaction with phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Serum protein binding of valproic acid in healthy subjects and in patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 8. Plasma protein binding of valproic acid in healthy subjects and in patients with renal disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug interactions with valproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Valproic acid binding to human serum albumin and determination of free fraction in the presence of anticonvulsants and free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Displacement effect of valproate on bilirubin-albumin binding in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plasma protein binding kinetics of valproic acid over a broad dosage range: therapeutic implications | Scilit [scilit.com]

- 13. Valproate Protein Binding Is Highly Variable in ICU Patients and Not Predicted by Total Serum Concentrations: A Case Series and Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmacy180.com [pharmacy180.com]

- 15. Analytical methods for obtaining binding parameters of drug-protein interactions: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Methodologies for Protein Binding Determination in Anti-infective Agents | Springer Nature Experiments [experiments.springernature.com]

- 17. bioivt.com [bioivt.com]

- 18. enamine.net [enamine.net]

- 19. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Plasma Protein Binding Equilibrium Dialysis for Human, Rat and Mouse Plasma [protocols.io]

- 21. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 23. books.rsc.org [books.rsc.org]

- 24. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]

An In-depth Technical Guide to 2-Propylpent-2-enoic Acid

This guide provides a comprehensive overview of 2-Propylpent-2-enoic acid, a significant metabolite of the widely used anticonvulsant and mood-stabilizing drug, valproic acid. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, synthesis, properties, and biological significance.

Chemical Identity: CAS Numbers and Synonyms

This compound can exist as two geometric isomers, (E) and (Z), or as a mixture of both. It is crucial to distinguish between these forms, as their chemical and biological properties may differ.

| Isomeric Form | CAS Number | Key Synonyms |

| (E)-Isomer | 33786-47-9 | (E)-2-Propylpent-2-enoic Acid[1][2][3][4], delta2-Valproic acid[5], (E)-2-ene valproic acid[6], (2E)-2-Propyl-2-pentenoic acid[7], trans-2-en-valproate |

| (Z)-Isomer | 33786-46-8 | (2Z)-2-Propyl-2-Pentenoic Acid[8] |

| Mixture (E,Z) | 60218-41-9 | 2-Propyl-2-pentenoic acid[9][10], 2-propylpenten-2-oic Acid[10], 2-ene-VPA[10], 2-n-Propylpent-2-enoic acid[11], delta2-Valproic acid[11], 2-envalproic acid[11] |

Synthesis and Stereochemistry

The synthesis of this compound often employs methods that allow for control over the stereochemistry of the double bond. The Wittig reaction and its modifications are particularly relevant for this purpose.

The Wittig Reaction: A Versatile Tool

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[8][9] The stereochemical outcome of the reaction is influenced by the nature of the ylide. Stabilized ylides generally favor the formation of the (E)-alkene, while non-stabilized ylides tend to yield the (Z)-alkene.

A general workflow for the synthesis of this compound esters via the Wittig reaction is outlined below. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid.

Caption: General workflow for the synthesis of this compound via the Wittig reaction.

Stereoselective Synthesis

To selectively synthesize the (E)-isomer of this compound, a stabilized ylide is typically employed. A patent describes a process for preparing the (E) isomers by reacting propionaldehyde with a specific phosphorus derivative.[12][13] Conversely, the use of non-stabilized ylides under specific reaction conditions would favor the formation of the (Z)-isomer.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₂ | [1][5][11] |

| Molecular Weight | 142.20 g/mol | [1] |

| Appearance | Liquid or crystalline solid | [9] |

| Storage Temperature | 2-8°C (Refrigerator) or -20°C | [1][9] |

| Solubility | Soluble in DMF, DMSO, and Ethanol | [10] (for the E,Z mixture) |

| InChIKey | ZKNJEOBYOLUGKJ-UHFFFAOYSA-N | [11] (for the general structure) |

| SMILES | CCCC(=CCC)C(=O)O | [11] (for the general structure) |

Analytical Characterization

The characterization of this compound and its isomers relies on standard analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and determining the isomeric purity. Specific chemical shifts and coupling constants of the vinylic proton and adjacent carbons can distinguish between the (E) and (Z) isomers.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups, such as the carboxylic acid O-H and C=O stretching vibrations, and the C=C stretching of the alkene.

Chromatographic Techniques

-

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is a powerful tool for separating and identifying the isomers of this compound, which are often derivatized to enhance volatility.

-

High-Performance Liquid Chromatography (HPLC): HPLC is suitable for the analysis of the non-derivatized acid, and different column chemistries can be employed to achieve separation of the geometric isomers.

Biological Significance and Mechanism of Action

This compound is primarily known as a metabolite of valproic acid. It has been the subject of research due to its own biological activities.

Metabolite of Valproic Acid

Valproic acid undergoes extensive metabolism in the body, and this compound is one of its identified metabolites.[5][9] Understanding the metabolic fate of valproic acid is crucial for comprehending its therapeutic effects and toxicity profile.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. SMPDB [smpdb.ca]

- 3. benchchem.com [benchchem.com]

- 4. (2Z)-2-Propyl-2-Pentenoic Acid - CAS - 33786-46-8 | Axios Research [axios-research.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. US4965401A - Process for the preparation of 2-propyl-2-pentenoic acid and its esters - Google Patents [patents.google.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. 2-Propyl-2-pentenoic acid | C8H14O2 | CID 104893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. angenesci.com [angenesci.com]

- 12. EP0373057A1 - Process for the preparation of (2-propyl)2-pentenoic acid and its esters - Google Patents [patents.google.com]

- 13. This compound | 60218-41-9 [sigmaaldrich.com]

Methodological & Application

Application Note: Preclinical Evaluation of 2-Propylpent-2-enoic Acid (2-ene-VPA)

Introduction & Molecule Profile[1][2][3]

2-Propylpent-2-enoic acid (commonly referred to as 2-ene-VPA or trans-2-en-valproate) is a primary unsaturated metabolite of the widely used antiepileptic drug (AED) Valproic Acid (VPA).

In drug development, 2-ene-VPA represents a critical "proof-of-concept" molecule. While it retains the broad-spectrum anticonvulsant efficacy of the parent compound, it is historically significant for lacking the severe teratogenic (embryotoxic) and hepatotoxic profiles associated with VPA and its other metabolite, 4-ene-VPA.

This Application Note provides rigorous protocols for using 2-ene-VPA in animal models to:

-

Validate Anticonvulsant Efficacy: Using Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) models.[1][2]

-

Differentiate Safety Profiles: Specifically utilizing the pregnant mouse model to demonstrate the absence of neural tube defects (NTDs), establishing it as a negative control for teratogenicity assays.

Mechanism of Action & Metabolic Divergence

To understand the experimental design, researchers must visualize the metabolic divergence that separates efficacy from toxicity. 2-ene-VPA shares the therapeutic mechanism (Na+ channel blockade, GABA elevation) but avoids the histone deacetylase (HDAC) inhibition largely blamed for VPA's teratogenicity.

DOT Diagram: Metabolic & Functional Divergence

Caption: Divergent pathways of VPA metabolism. 2-ene-VPA retains efficacy (yellow) while avoiding the toxicity pathways (red) associated with VPA and 4-ene-VPA.

Part 1: Efficacy Models (Seizure Protection)

2-ene-VPA is active in both models of generalized tonic-clonic seizures (MES) and absence/myoclonic seizures (scPTZ).

Protocol A: Maximal Electroshock Seizure (MES) Test

Objective: Assess protection against generalized tonic-clonic seizures. Species: Male CD-1 or NMRI Mice (20–30 g).

Reagents & Equipment:

-

Vehicle: 0.9% Saline (adjusted to pH 7.0–7.5 with minimal Tris or NaOH if solubility is poor; 2-ene-VPA is lipophilic).

-

Electroshock Generator: Constant current stimulator (e.g., Ugo Basile).

-

Corneal Electrodes: With electrolyte solution (0.9% saline).[3]

Step-by-Step Workflow:

-

Preparation: Dissolve 2-ene-VPA in vehicle. Prepare doses: 100, 200, 300, 400 mg/kg (i.p.).

-

Acclimatization: Allow mice 1 hour in the testing room.

-

Administration: Inject test compound intraperitoneally (i.p.).

-

Time-to-Peak Effect (TPE): Wait 15–30 minutes (2-ene-VPA has rapid kinetics similar to VPA).

-

Induction:

-

Observation: Observe immediate reaction.

-

Positive Control (Seizure): Tonic hindlimb extension (legs rigid, 180° to body).

-

Protected: Absence of hindlimb tonic extension (HLTE).

-

-

Data Analysis: Calculate ED50 using Probit analysis.

Protocol B: Subcutaneous Pentylenetetrazol (scPTZ) Test

Objective: Assess protection against myoclonic/absence seizures (threshold model).

Step-by-Step Workflow:

-

Dosing: Administer 2-ene-VPA (i.p.) at determined TPE (e.g., 15 min prior to PTZ).

-

Challenge: Inject PTZ subcutaneously into the loose fold of the neck.[5]

-

Dose: CD97 (Convulsant Dose 97) ~85 mg/kg for mice.

-

-

Observation Window: Place animal in a clear Plexiglas cage for 30 minutes.

-

Scoring:

-

Latency: Time to first clonic seizure (>3 seconds duration).

-

Protection: Absence of clonic spasms for the full 30 minutes.

-

Part 2: Toxicology & Teratogenicity (The Critical Differentiator)

This is the most vital application for 2-ene-VPA. It serves as the non-teratogenic analogue to validate mechanisms of VPA-induced birth defects.

Protocol C: Comparative Teratogenicity Assay (Mouse)

Objective: Differentiate the embryotoxic potential of VPA vs. 2-ene-VPA during organogenesis. Species: NMRI or SWV Mice (highly susceptible to VPA teratogenicity).

Experimental Design:

-

Group 1 (Negative Control): Vehicle (Saline/Corn Oil).

-

Group 2 (Positive Control): VPA (Sodium Valproate) @ 400–600 mg/kg.

-

Group 3 (Test): 2-ene-VPA @ 400–600 mg/kg (equimolar to VPA).

DOT Diagram: Teratogenicity Workflow

Caption: Experimental timeline for teratogenicity screening. Dosing on GD8 is critical for inducing neural tube defects in mice.

Detailed Procedure:

-

Timed Mating: Place females with males overnight. Check for vaginal plugs the next morning; presence indicates Gestational Day 0 (GD0).

-

Dosing (The Critical Step):

-

On GD8 (early organogenesis, specifically neural tube closure), administer a single intraperitoneal injection.

-

Note: A single high dose ("pulse") is more effective at inducing exencephaly than chronic low dosing in this model.

-

-

Harvest:

-

On GD18 (one day prior to parturition), euthanize dams via CO2 asphyxiation.

-

Perform Cesarean section.

-

-

Data Collection (Per Litter):

-

Count Implantation Sites (uterus).

-

Count Resorptions (early death).

-

Count Live Fetuses .

-

External Exam: Inspect specifically for Exencephaly (failure of skull closure) and Spina Bifida.

-

Skeletal Exam (Optional): Stain with Alizarin Red S to check for rib/vertebral fusions (common with VPA, rare with 2-ene-VPA).

-

Data Interpretation & Expected Results

The following table summarizes the expected comparative data, serving as a validation standard for your experiments.

| Parameter | Valproic Acid (VPA) | 2-ene-VPA (Test Article) | Interpretation |

| MES Protection (ED50) | ~200–250 mg/kg | ~200–250 mg/kg | Bioequivalent Efficacy |

| scPTZ Protection | Potent | Potent | Bioequivalent Efficacy |

| Teratogenicity (Exencephaly) | High Incidence (30–60%) | < 5% (Background levels) | Safety Differentiator |

| Embryolethality | Significant | Low / Negligible | Safety Differentiator |

| Hepatotoxicity (Steatosis) | Present (via 4-ene metabolite) | Absent / Low | Metabolic Safety |

References

-

Nau, H., et al. (1984). "Valproic acid and metabolites: pharmacological and toxicological studies." Epilepsia, 25(Suppl 1), S14-S22.

-

Löscher, W., & Nau, H. (1985). "Pharmacological evaluation of various metabolites and analogues of valproic acid: anticonvulsant and toxic potencies in mice." Neuropharmacology, 24(5), 427-435.

-

Hauck, R. S., & Nau, H. (1989). "Asymmetric synthesis and teratogenic activity of (R)- and (S)-2-propyl-4-pentenoic acid (4-ene-valproic acid), a toxic metabolite of valproic acid." Toxicology and Applied Pharmacology, 97(3), 486-496.

-

Castel-Branco, M. M., et al. (2009).[2][4][6] "The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs." Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101-106.[6]

-

White, H. S., et al. (1995).[2] "The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models." Italian Journal of Neurological Sciences, 16, 73-77.[2]

Sources

- 1. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 3. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 6. scispace.com [scispace.com]

Application Notes & Protocols: 2-Propylpent-2-enoic Acid in Cell Culture

Introduction: Understanding 2-Propylpent-2-enoic Acid

This compound, also known as (E)-2-en-Valproic acid ((E)-2-en-VPA), is a significant unsaturated metabolite of Valproic Acid (VPA)[1]. VPA (2-propylpentanoic acid) is a widely used pharmaceutical for treating epilepsy and bipolar disorder[2][3]. Beyond its established clinical use, VPA has been identified as a potent inhibitor of histone deacetylases (HDACs), enzymes crucial for epigenetic regulation[2][4][5]. This discovery has propelled VPA and its metabolites into the forefront of research in oncology, neuroscience, and regenerative medicine[2][6].

This compound is of particular interest as it is an active metabolite that contributes to the biological effects of VPA, including its potential teratogenic side effects, which are thought to be mediated by HDAC inhibition[3][7]. As a short-chain fatty acid and HDAC inhibitor, it influences key cellular processes such as proliferation, differentiation, and apoptosis[2]. These properties make it a valuable tool for in vitro studies aimed at elucidating epigenetic mechanisms and developing novel therapeutic strategies.

This guide provides a comprehensive overview and detailed protocols for utilizing this compound in fundamental cell culture assays.

Principle and Mechanism of Action: HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins. This deacetylation leads to a more condensed chromatin structure, rendering DNA less accessible to transcription factors and resulting in transcriptional repression.

This compound, like its parent compound VPA, functions by inhibiting Class I and II HDACs[4]. The mechanism involves the compound binding to the catalytic center of the HDAC enzyme, preventing it from deacetylating its substrates[4]. The consequences are significant:

-

Histone Hyperacetylation: Increased acetylation of histones "relaxes" the chromatin, allowing for the transcription of previously silenced genes.

-

Gene Expression Changes: Key genes, such as tumor suppressors (e.g., p21) and pro-apoptotic factors, are upregulated.

-

Cellular Fate Modulation: The altered gene expression landscape can halt the cell cycle, reduce proliferation, and induce differentiation or apoptosis in various cell types, including cancer cells and stem cells[2][6][8].

The following diagram illustrates this critical signaling pathway.

Caption: Mechanism of HDAC inhibition by this compound.

Core Applications & Experimental Protocols

This section provides validated, step-by-step protocols for three common applications of this compound in cell culture.

Application 1: Quantifying HDAC Inhibitory Activity

Rationale: The first step in characterizing the effect of this compound is to confirm its ability to inhibit HDAC activity in a cell-free or cell-based system. Fluorometric assays are widely used for their high sensitivity and throughput. The principle involves an acetylated substrate that is deacetylated by HDACs, followed by cleavage by a developer enzyme, which releases a fluorescent molecule[9].

Protocol: Fluorometric HDAC Activity Assay

This protocol is adapted from commercially available kits and standard laboratory procedures[9][10].

Materials:

-

This compound (and/or VPA)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl)[10]

-

Recombinant HDAC enzyme or nuclear cell extract

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Developer (e.g., Trypsin)

-

Trichostatin A or SAHA (Vorinostat) as a positive control inhibitor

-

DMSO (Vehicle)

-

Black, flat-bottom 96-well microplate

Procedure:

-

Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 mM to 1 µM) in HDAC Assay Buffer. Also, prepare dilutions of the positive control (Trichostatin A, typically in the nM range).

-

Reaction Setup: In each well of the 96-well plate, assemble the reaction mixture as described in the table below. It is critical to pre-incubate the enzyme with the inhibitor before adding the substrate[11].

| Component | Sample Well | No-Enzyme Control | Vehicle Control | Positive Control |

| HDAC Assay Buffer | to 50 µL | to 50 µL | to 50 µL | to 50 µL |

| HDAC Enzyme/Extract | 5 µL | 0 µL | 5 µL | 5 µL |

| This compound | 5 µL (dilutions) | 5 µL (highest conc.) | 5 µL (DMSO) | 5 µL (Trichostatin A) |

| Pre-incubate | \multicolumn{4}{c | }{15 minutes at 37°C } | ||

| HDAC Substrate | 5 µL | 5 µL | 5 µL | 5 µL |

| Incubate | \multicolumn{4}{c | }{30-60 minutes at 37°C [10][12]} | ||

| Developer | 50 µL | 50 µL | 50 µL | 50 µL |

| Incubate | \multicolumn{4}{c | }{15-20 minutes at Room Temp [10]} |

-

Measurement: Read the fluorescence intensity on a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

-

Data Analysis:

-

Subtract the background fluorescence (No-Enzyme Control) from all other readings.

-

Calculate the percentage of inhibition for each concentration relative to the Vehicle Control.

-

Plot the percentage of inhibition versus the log concentration of this compound to determine the IC50 value.

-

Application 2: Assessing Effects on Cell Viability and Proliferation

Rationale: A crucial aspect of drug development is determining the cytotoxic or cytostatic effects of a compound. Assays like the MTT or CellTiter-Glo® measure metabolic activity, which serves as a proxy for cell viability and proliferation[10][13]. This allows for the determination of a dose-response curve and the calculation of key parameters like the GI50 (concentration for 50% growth inhibition).

Protocol: Cell Viability Assay (Resazurin-based)

This protocol uses the resazurin (e.g., PrestoBlue™, alamarBlue®) method, which is a simple, fluorescent/colorimetric assay that is less toxic than MTT.

Materials:

-

Selected cell line (e.g., HepG2 for hepatotoxicity studies, SH-SY5Y for neurotoxicity, or various cancer cell lines)[14]

-

Complete cell culture medium

-

This compound

-

Positive control (e.g., Doxorubicin)

-

DMSO (Vehicle)

-

Resazurin-based reagent

-

Clear, flat-bottom 96-well cell culture plate

-

Microplate reader (absorbance or fluorescence)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle (DMSO) and positive controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

Viability Measurement:

-

Add 10 µL (or as recommended by the manufacturer) of the resazurin reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance (~570 nm) or fluorescence (~560 nm Ex / ~590 nm Em).

-

-

Data Analysis:

-

Normalize the data to the vehicle control wells (representing 100% viability).

-

Plot cell viability (%) against the log concentration of the compound.

-

Use non-linear regression to calculate the GI50 or IC50 value.

-

The following diagram outlines the general workflow for this cell-based assay.

Caption: A typical workflow for a 96-well plate-based cell viability assay.

Application 3: Induction of Neuronal Differentiation

Rationale: VPA and its analogs are known to promote neuronal differentiation in various stem and progenitor cells, including mesenchymal stem cells and neural stem cells (NSCs)[6][15][16]. This is often achieved by activating signaling pathways like Wnt/β-catenin[15]. This protocol describes a general method for inducing neuronal differentiation.

Protocol: Neuronal Differentiation of Human NSCs

Materials:

-

Human Neural Stem Cells (NSCs) or a neuroblastoma line like SH-SY5Y.

-

NSC proliferation medium (e.g., DMEM/F12 with B27, N2 supplements, bFGF, EGF)[16].

-

Neuronal differentiation medium (proliferation medium without bFGF/EGF, potentially with added BDNF, GDNF, or ascorbic acid)[8][16].

-

This compound (typically 0.5-2 mM concentration range)[5][17].

-

Retinoic Acid (often used as a primary differentiation agent for SH-SY5Y).

-

Culture vessels coated with an appropriate substrate (e.g., Matrigel, Geltrex, or Poly-L-ornithine/Laminin).

-

Fixative (e.g., 4% Paraformaldehyde).

-

Permeabilization/Blocking buffer (e.g., PBS with 0.1% Triton X-100 and 5% BSA).

-

Primary antibodies (e.g., anti-β-III-Tubulin (Tuj1), anti-MAP2).

-

Fluorescently-labeled secondary antibodies.

-

DAPI nuclear stain.

-

Fluorescence microscope.

Procedure:

-

Cell Plating: Plate NSCs or SH-SY5Y cells onto coated coverslips or plates in their respective proliferation media.

-

Induction of Differentiation:

-

Once cells reach ~70-80% confluency, switch to the neuronal differentiation medium.

-

Add this compound to the desired final concentration (e.g., 1 mM). For SH-SY5Y, this is often done after an initial treatment with Retinoic Acid for several days.

-

-

Culture Maintenance: Culture the cells for 5-14 days, replacing the differentiation medium containing this compound every 2-3 days[17]. Observe the cells daily for morphological changes, such as neurite outgrowth.

-

Immunofluorescence Staining:

-

After the differentiation period, gently wash the cells with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize and block the cells for 1 hour.

-

Incubate with primary antibody (e.g., anti-β-III-Tubulin) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the corresponding fluorescent secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.

-

Wash three times with PBS and mount the coverslips.

-

-

Analysis: Visualize the cells using a fluorescence microscope. Quantify differentiation by counting the percentage of β-III-Tubulin positive cells with neurites longer than two cell-body diameters.

Safety and Handling

This compound is classified as toxic if swallowed[18]. It is essential to handle this compound with care in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.

-

Handling: Handle the compound in a chemical fume hood to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes[19]. Wash hands thoroughly after handling.

-

Storage: Store the compound according to the manufacturer's instructions, typically at -20°C or -80°C for long-term stability[20].

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

-

Valproic Acid Targets HDAC1/2 and HDAC1/PTEN/Akt Signalling to Inhibit Cell Proliferation via the Induction of Autophagy in Gastric Cancer. PubMed. [Link]

-

Valproic acid (VPA) - HDAC Inhibitor. HDACis.com. [Link]

-

PROP-2-ENOIC ACID. Ataman Kimya. [Link]

-

Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability. PMC - NIH. [Link]

-

CAS No : 33786-47-9 | Product Name : (E)-2-Propylpent-2-enoic Acid. Pharmaffiliates. [Link]

-

Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. PMC - PubMed Central. [Link]

-

N-(2′-Hydroxyphenyl)-2-propylpentanamide (OH-VPA), a histone deacetylase inhibitor, induces the release of nuclear HMGB1 and modifies ROS levels in HeLa cells. NIH. [Link]

-

Valproic Acid Promotes the Differentiation of Satellite Glial Cells into Neurons via the pH-Dependent Pathway. MDPI. [Link]

-

2-Propyl-2-pentenoic acid | C8H14O2. PubChem. [Link]

-

Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC - NIH. [Link]

-

2-propyl-2-pentenoic acid, (E)- | C8H14O2. PubChem. [Link]

-

Cell viability (MTT assay) and whole-cell HDAC inhibition assay in the human monocytic cell line THP-1. ResearchGate. [Link]

-

Valproic Acid Promotes Early Neural Differentiation in Adult Mesenchymal Stem Cells Through Protein Signalling Pathways. PubMed Central. [Link]

-

Preparation and Biochemical Analysis of Classical Histone Deacetylases. PMC - NIH. [Link]

-

Valproic Acid Enhances Reprogramming Efficiency and Neuronal Differentiation on Small Molecules Staged-Induction Neural Stem Cells: Suggested Role of mTOR Signaling. Frontiers. [Link]

-

EpiQuik™ HDAC Activity/Inhibition Assay Kit (Colorimetric). EpigenTek. [Link]

-

Glycolysis mediates neuron specific histone acetylation in valproic acid-induced human excitatory neuron differentiation. PMC - PubMed Central. [Link]

-

Assessing Cell Competition in Human Pluripotent Stem Cell (hPSC) Cultures. PMC. [Link]

-

The Differential Developmental Neurotoxicity of Valproic Acid on Anterior and Posterior Neural Induction of Human Pluripotent Stem Cells. Oxford Academic. [Link]

-

Genotoxicity study of 2-methoxyethanol and benzalkonium chloride through Comet assay using 3D cultured HepG2 cells. PMC - NIH. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Valproic acid targets HDAC1/2 and HDAC1/PTEN/Akt signalling to inhibit cell proliferation via the induction of autophagy in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Valproic acid (VPA) - HDAC Inhibitor [hdacis.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Valproic Acid Promotes Early Neural Differentiation in Adult Mesenchymal Stem Cells Through Protein Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. The Differential Developmental Neurotoxicity of Valproic Acid on Anterior and Posterior Neural Induction of Human Pluripotent Stem Cells [ijstemcell.com]

- 9. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 10. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. resources.bio-techne.com [resources.bio-techne.com]

- 13. researchgate.net [researchgate.net]

- 14. Genotoxicity study of 2-methoxyethanol and benzalkonium chloride through Comet assay using 3D cultured HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Valproic Acid Enhances Reprogramming Efficiency and Neuronal Differentiation on Small Molecules Staged-Induction Neural Stem Cells: Suggested Role of mTOR Signaling [frontiersin.org]

- 17. Glycolysis mediates neuron specific histone acetylation in valproic acid-induced human excitatory neuron differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2-Propyl-2-pentenoic acid | C8H14O2 | CID 104893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

- 20. medchemexpress.com [medchemexpress.com]

HDAC inhibition assay protocol for 2-Propylpent-2-enoic acid

Application Notes & Protocols

Topic: High-Throughput Fluorometric Assay for Determining HDAC Inhibition by 2-Propylpent-2-enoic acid

Audience: Researchers, scientists, and drug development professionals in oncology, neurology, and epigenetics.

Introduction: The Rationale for Targeting Histone Deacetylases

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression.[1] By removing acetyl groups from the lysine residues of histone proteins, HDACs promote a more condensed chromatin structure, leading to transcriptional repression.[1][2] Aberrant HDAC activity is frequently implicated in the pathogenesis of various diseases, particularly cancer, where it can lead to the silencing of tumor suppressor genes.[2] This has established HDACs as prominent targets for therapeutic intervention.

Valproic acid (VPA; 2-propylpentanoic acid), a widely used antiepileptic and mood-stabilizing drug, was discovered to be a direct inhibitor of Class I and some Class IIa HDACs.[3][4][5] VPA is thought to exert its inhibitory effect by binding to the catalytic center of the enzyme.[2][6] This inhibitory action leads to histone hyperacetylation, reactivation of silenced genes, and subsequent induction of cell differentiation, growth arrest, and apoptosis in transformed cells.[2][4]

This compound is an unsaturated derivative and metabolite of VPA. Given its structural similarity, it is critical to characterize its own potential as an HDAC inhibitor to understand its biological activity and therapeutic potential. This document provides a detailed protocol for determining the in-vitro inhibitory activity of this compound using a robust, high-throughput fluorometric assay.

Assay Principle: Quantifying HDAC Inhibition

This protocol utilizes a two-step fluorometric assay, a widely adopted method for its high sensitivity and suitability for high-throughput screening.[7][8] The principle relies on a specially designed substrate that is non-fluorescent until acted upon by both an HDAC and a developer solution.

The process is as follows:

-

Deacetylation: In the presence of an active HDAC enzyme, an acetylated lysine substrate is deacetylated.

-

Inhibition: The test compound, this compound, if active, will inhibit the HDAC enzyme, preventing the deacetylation of the substrate.

-

Development: A developer solution is added, which specifically targets the deacetylated lysine, cleaving the substrate and releasing a highly fluorescent molecule (fluorophore).

-

Detection: The fluorescence intensity is measured using a fluorescence plate reader. The signal is directly proportional to the amount of HDAC activity and, therefore, inversely proportional to the inhibitory effect of the test compound.

The diagram below illustrates the core logic of the experimental workflow.

Caption: Workflow of the two-step fluorometric HDAC inhibition assay.

Materials and Reagents

Proper preparation and sourcing of reagents are critical for assay success. The following table outlines the necessary components.

| Component | Description & Recommended Source | Purpose |

| Test Compound | This compound | The inhibitor to be tested. |

| HDAC Source | Recombinant human HDAC1/HDAC2 or HeLa Nuclear Extract | Source of enzymatic activity. |

| Positive Control | Valproic Acid (VPA) or Trichostatin A (TSA) | A known HDAC inhibitor to validate assay performance. |

| Fluorometric Substrate | e.g., Boc-Lys(Ac)-AMC | Synthetic substrate that is deacetylated by HDACs.[9] |

| Developer Solution | e.g., Trypsin-based developer with Trichostatin A | Cleaves the deacetylated substrate to release the fluorophore. TSA is included to stop the HDAC reaction. |

| Assay Buffer | Typically Tris-based buffer (e.g., 50 mM Tris-Cl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2) | Provides optimal pH and ionic conditions for enzyme activity. |

| Vehicle Control | Dimethyl Sulfoxide (DMSO), high purity | Solvent for dissolving the test compound and controls. |

| Assay Plate | Black, flat-bottom 96-well or 384-well microplate | Opaque plates are essential to minimize background fluorescence and light scattering. |

| Instrumentation | Fluorescence microplate reader | Capable of excitation at ~350-380 nm and emission detection at ~440-460 nm.[10][11] |

Reagent Preparation

Accuracy in solution preparation is paramount. Perform serial dilutions carefully to ensure a reliable dose-response curve.

-

Test Compound Stock (100 mM): Dissolve this compound in 100% DMSO. Vortex until fully dissolved. Store in small aliquots at -20°C. Causality: DMSO is a standard solvent for organic compounds, but its final concentration in the assay should not exceed 1% to avoid affecting enzyme activity.[7]

-

Positive Control Stock (VPA, 200 mM): Prepare a stock solution of Valproic Acid in 100% DMSO.

-

Positive Control Stock (TSA, 100 µM): Prepare a stock solution of Trichostatin A in 100% DMSO. This serves as a potent, pan-HDAC inhibitor for maximum inhibition control.

-

HDAC Enzyme Working Solution: Dilute the HDAC enzyme stock (e.g., HeLa extract or recombinant HDAC) in cold Assay Buffer to the desired concentration. The optimal concentration should be determined empirically by titration to achieve a robust signal-to-background ratio (typically >10-fold) within the linear range of the assay. Keep on ice at all times.

-

Substrate Working Solution: Dilute the fluorogenic substrate stock in Assay Buffer. Protect from light.

-

Developer Solution: Prepare according to the manufacturer's instructions. This solution often contains a protease like trypsin and must be prepared fresh.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format. All additions should be performed in a logical sequence, and triplicates are recommended for all conditions to ensure statistical validity.

Step 1: Plate Layout and Inhibitor Addition

-

Design a plate map that includes wells for:

-

Blank: Assay Buffer only (no enzyme, no inhibitor).

-

Negative Control (0% Inhibition): Enzyme + Vehicle (DMSO).

-

Positive Control (100% Inhibition): Enzyme + potent inhibitor (e.g., Trichostatin A).

-

Test Compound: Enzyme + serial dilutions of this compound.

-

-

Add 2 µL of the appropriate inhibitor solution (serial dilutions of this compound, positive control, or vehicle) to the designated wells.[12][13]

Step 2: Enzyme Reaction

-

Prepare a master mix of the diluted HDAC enzyme in Assay Buffer.

-

Add 48 µL of the diluted HDAC enzyme solution to each well (except the 'Blank' wells). For the 'Blank' wells, add 48 µL of Assay Buffer.

-

Mix the plate gently on an orbital shaker for 1 minute.

-

Add 50 µL of the HDAC substrate working solution to all wells.

-

Cover the plate and incubate at 37°C for 30-60 minutes.[10][12] The optimal incubation time should be determined to ensure the reaction remains in the linear phase.

Step 3: Development and Signal Reading

-

Add 50 µL of the Developer solution to each well to stop the enzymatic reaction and initiate fluorescence development.

-

Incubate the plate at 37°C for 15-30 minutes, protected from light.[10]

-

Read the fluorescence on a microplate reader with excitation set to 350-380 nm and emission set to 440-460 nm.

The pathway diagram below visualizes the molecular events at the core of the assay.

Caption: Simplified pathway of HDAC action and inhibition.

Data Analysis and Interpretation

The goal of data analysis is to calculate the half-maximal inhibitory concentration (IC₅₀), a standard measure of inhibitor potency.

Step 1: Correct for Background Fluorescence Subtract the average fluorescence value of the 'Blank' wells from all other wells.

-

Corrected Fluorescence = Fluorescence_well - Average_Fluorescence_blank

Step 2: Calculate Percentage of Inhibition Use the corrected fluorescence values from the negative control (0% inhibition) and the test compound wells to calculate the percent inhibition for each concentration.

-

% Inhibition = 100 x [ 1 - ( (Corrected_Fluorescence_inhibitor) / (Corrected_Fluorescence_negative_control) ) ]

Step 3: Determine the IC₅₀ Value

-

Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism) to fit a sigmoidal dose-response curve.

-

The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of HDAC activity.

Data Presentation Example:

| [Inhibitor] (µM) | Log [Inhibitor] | Corrected RFU (Avg) | % Inhibition |

| 0 (Vehicle) | N/A | 8500 | 0% |

| 10 | 1.0 | 8350 | 1.8% |

| 50 | 1.7 | 7900 | 7.1% |

| 100 | 2.0 | 6800 | 20.0% |

| 500 | 2.7 | 4300 | 49.4% |

| 1000 | 3.0 | 2100 | 75.3% |

| 5000 | 3.7 | 950 | 88.8% |

References

-

HDAC Activity/Inhibition Assay Kit (Fluorometric). Epigentek. [Link]

-

EpiQuik™ HDAC Activity/Inhibition Assay Kit (Colorimetric). Epigentek. [Link]

-

Ren, M., et al. (2019). HDAC Inhibition by Valproic Acid Induces Neuroprotection and Improvement of PD-like Behaviors in LRRK2 R1441G Transgenic Mice. Frontiers in Molecular Neuroscience. [Link]

-

Valproic Acid. BPS Bioscience. [Link]

-

Göttlicher, M., et al. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO Journal. [Link]

-

Wilk, J. D., et al. (2017). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods. [Link]

-

Krämer, O. H., et al. (2003). The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2. The EMBO Journal. [Link]

-

HDAC Fluorogenic Assay Kit (Green). BPS Bioscience. [Link]

-

Kramer, J. M., et al. (2003). Histone Deacetylase Is a Target of Valproic Acid-Mediated Cellular Differentiation. Molecular and Cellular Biology. [Link]

-

Suraweera, A., et al. (2023). Histone Deacetylases (HDAC) Inhibitor—Valproic Acid Sensitizes Human Melanoma Cells to Dacarbazine and PARP Inhibitor. International Journal of Molecular Sciences. [Link]

-

HDAC Fluorogenic Assay Kit (Green). Amsbio. [Link]

-

Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Epigentek. [Link]

-

Chen, X., et al. (2012). Histone deacetylase inhibitor, 2-propylpentanoic acid, increases the chemosensitivity and radiosensitivity of human glioma cell lines in vitro. Chinese Medical Journal. [Link]

-

Xia, Y., et al. (2018). Valproic acid targets HDAC1/2 and HDAC1/PTEN/Akt signalling to inhibit cell proliferation via the induction of autophagy in gastric cancer. Cell Death & Disease. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. aacrjournals.org [aacrjournals.org]